Propan-2-yl 2-formylbenzoate

Description

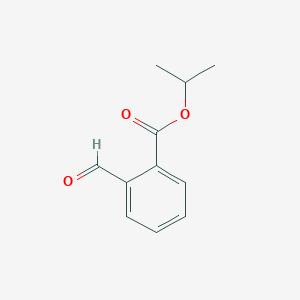

Propan-2-yl 2-formylbenzoate is an aromatic ester derived from 2-formylbenzoic acid and isopropyl alcohol. Its structure features a formyl (-CHO) substituent at the ortho position of the benzoyl group and a branched isopropyl ester chain. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or polymer chemistry, where the reactive formyl group enables further derivatization (e.g., condensation or reduction reactions).

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

propan-2-yl 2-formylbenzoate |

InChI |

InChI=1S/C11H12O3/c1-8(2)14-11(13)10-6-4-3-5-9(10)7-12/h3-8H,1-2H3 |

InChI Key |

MNTBLDZEEHVCFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-formylbenzoate can be synthesized through the esterification of 2-formylbenzoic acid with isopropanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production of the ester.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 2-formylbenzoic acid is converted to 2-carboxybenzoic acid.

Reduction: 2-formylbenzoic acid is converted to 2-hydroxymethylbenzoate.

Substitution: Various esters or amides can be formed depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-formylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of propan-2-yl 2-formylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The aldehyde group can also form Schiff bases with amines, leading to the formation of imines that can further react to form more complex structures.

Comparison with Similar Compounds

Comparison with Similar Benzoate Esters

Structural and Functional Group Differences

Propan-2-yl 2-formylbenzoate distinguishes itself from other benzoate esters through its ortho-formyl substituent and branched isopropyl ester . Key analogs include:

| Compound | CAS # | Substituent(s) | Ester Chain | Key Features |

|---|---|---|---|---|

| This compound | N/A | 2-formyl (-CHO) | Isopropyl | Reactive formyl group |

| Methyl benzoate | 93-58-3 | None | Methyl | Simple, nonpolar ester |

| Isopropyl benzoate | 939-48-0 | None | Isopropyl | Branched aliphatic chain |

| Propyl paraben | 94-13-3 | 4-hydroxy (-OH) | Propyl | Preservative, polar hydroxyl |

| Phenyl benzoate | 93-99-2 | None | Phenyl | Aromatic ester |

Table 1: Structural comparison of this compound with analogs. Data sourced from regulatory and chemical databases .

Key Observations:

Physical and Chemical Properties

- Boiling/Melting Points : The formyl group likely increases polarity, raising the melting point compared to isopropyl benzoate (predicted mp: ~30–50°C vs. isopropyl benzoate’s mp: -30°C ).

- Stability : The formyl group may render the compound prone to hydrolysis under acidic or basic conditions, similar to parabens, which degrade in alkaline environments .

Toxicity and Regulatory Status

- This compound: Limited toxicological data exist. The formyl group may introduce reactivity-related hazards (e.g., sensitization), warranting further study.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of Propan-2-yl 2-formylbenzoate to ensure high purity and yield?

- Methodological Answer : Use controlled esterification conditions (e.g., acid catalysis, temperature modulation) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using H/C NMR and high-resolution mass spectrometry (HRMS). For crystallization, employ solvent-pair diffusion methods to enhance crystal quality, as poor crystallinity can complicate structural validation .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) for this compound across different studies?

- Methodological Answer : Cross-reference solvent effects (e.g., deuterated solvents vs. non-deuterated) and instrument calibration protocols. Validate assignments using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. If contradictions persist, re-examine synthetic pathways for potential isomerization or impurities .

Advanced Research Questions

Q. What computational and experimental approaches are suitable for analyzing the hydrogen-bonding network in this compound crystals?

- Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) with graph-set analysis to classify hydrogen-bonding motifs (e.g., R(8) rings). Use density functional theory (DFT) to calculate bond energies and compare with experimental lattice parameters. Software like SHELXL (for refinement) and OLEX2 (for visualization) enables precise topological mapping .

Q. How can researchers design experiments to investigate the reactivity of the formyl group in this compound under varying pH conditions?

- Methodological Answer : Conduct kinetic studies using UV-Vis spectroscopy to track formyl group transformations (e.g., Schiff base formation). Adjust pH systematically with buffer solutions and analyze intermediates via LC-MS. For mechanistic insights, employ isotopic labeling (e.g., O in aqueous media) to trace reaction pathways .

Q. What strategies mitigate crystallographic disorder in this compound structures refined against low-resolution data?

- Methodological Answer : Apply twin refinement protocols in SHELXL to model overlapping electron densities. Use restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters. Validate models with the R and GooF metrics, and cross-check with Hirshfeld surface analysis to ensure structural plausibility .

Data Analysis and Interpretation

Q. How should researchers reconcile conflicting thermal stability data (TGA/DSC) for this compound in different atmospheres?

- Methodological Answer : Perform controlled thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to isolate decomposition pathways. Compare activation energies via Kissinger or Ozawa methods. Correlate results with mass spectrometry (EGA-MS) to identify volatile byproducts .

Q. What statistical tools are recommended for assessing correlations between substituent electronic effects and the ester group’s reactivity in this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.